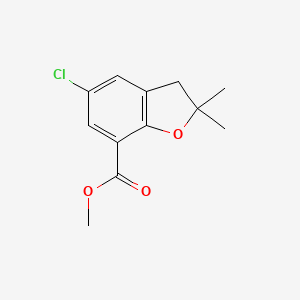![molecular formula C23H26N2O4 B2992672 8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one CAS No. 847181-00-4](/img/structure/B2992672.png)
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one, commonly known as CUDC-305, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of the chromenone family of compounds and has shown promising results in preclinical studies.
作用機序
CUDC-305 inhibits several important cancer pathways, including the PI3K/Akt/mTOR pathway, the EGFR pathway, and the HDAC pathway. It does this by binding to specific proteins involved in these pathways, such as PI3K, Akt, mTOR, EGFR, and HDAC. By inhibiting these pathways, CUDC-305 can prevent cancer cells from growing and dividing, and can also induce cell death in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, CUDC-305 has been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
実験室実験の利点と制限
One advantage of CUDC-305 is that it has demonstrated potent antitumor activity in a variety of cancer cell lines, making it a promising candidate for further study in animal models and clinical trials. Another advantage is that it has been shown to enhance the activity of other cancer drugs, which could potentially lead to more effective cancer treatments. One limitation of CUDC-305 is that it has not yet been studied extensively in animal models or clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several future directions for the study of CUDC-305. One direction is to further investigate its safety and efficacy in animal models and clinical trials. Another direction is to study its potential use in combination with other cancer drugs, such as paclitaxel and gemcitabine. Additionally, further research could be done to better understand the mechanisms of action of CUDC-305 and to identify potential biomarkers that could be used to predict its efficacy in individual patients. Finally, research could be done to develop more potent and selective inhibitors of the cancer pathways targeted by CUDC-305.
合成法
The synthesis of CUDC-305 involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one in the presence of triethylamine to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with 4-ethylpiperazine in the presence of trifluoroacetic acid to form the final product.
科学的研究の応用
CUDC-305 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several important cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. In preclinical studies, CUDC-305 has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. It has also been shown to enhance the activity of other cancer drugs, such as paclitaxel and gemcitabine.
特性
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBZFIRTULLBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

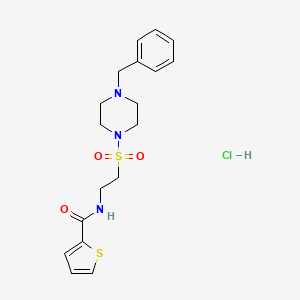


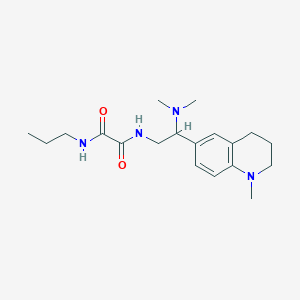
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)
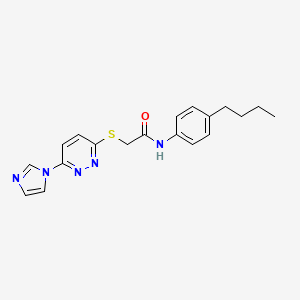
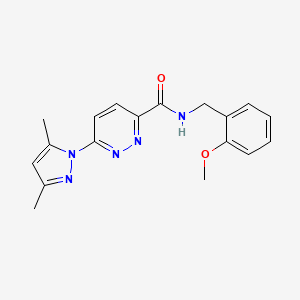
![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)
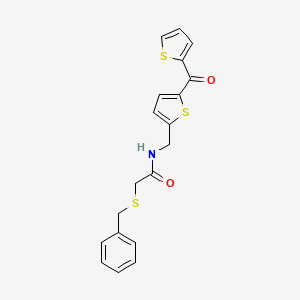
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2992606.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2992609.png)

